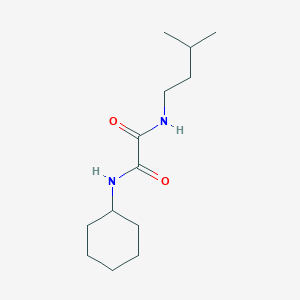

N-cyclohexyl-N'-(3-methylbutyl)ethanediamide

Description

N-Cyclohexyl-N'-(3-methylbutyl)ethanediamide is a diamide compound featuring a cyclohexyl group and a branched 3-methylbutyl substituent linked via an ethanediamide backbone. The cyclohexyl group likely enhances lipophilicity, while the 3-methylbutyl chain could influence steric effects and solubility.

Properties

Molecular Formula |

C13H24N2O2 |

|---|---|

Molecular Weight |

240.34 g/mol |

IUPAC Name |

N'-cyclohexyl-N-(3-methylbutyl)oxamide |

InChI |

InChI=1S/C13H24N2O2/c1-10(2)8-9-14-12(16)13(17)15-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17) |

InChI Key |

GCFSNCPUPZBIAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-isopentylethanediamide typically involves the reaction of cyclohexylamine and isopentylamine with ethanediamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-Cyclohexyl-N-isopentylethanediamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-isopentylethanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-cyclohexyl-N'-(3-methylbutyl)ethanediamide has been investigated for its potential therapeutic applications. Its structure suggests interactions with biological targets, making it a candidate for drug development. Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus . Additionally, compounds with similar structural motifs have shown selective cytotoxicity towards cancer cell lines while sparing normal cells .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to various diseases. For instance, studies have highlighted that similar compounds can inhibit acetylcholinesterase, an enzyme crucial in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.

Materials Science

Waterproofing Applications

this compound is being explored for use in waterproofing materials. It has been reported that the compound is expected to be used in waterproofing building materials such as cementitious materials and masonry . The application involves using the compound as a waterproofing sealer that can be sprayed onto surfaces, providing effective protection against moisture.

Asphalt Additive

The compound is also being considered as an additive in asphalt formulations. It enhances the bonding of asphalt mixtures to surfaces, improving durability and performance in road construction . The addition of this compound can lead to quick drying times and reduced tire pickup, which are essential for maintaining road quality.

Environmental Applications

Pollutant Mitigation

Given its chemical properties, this compound may play a role in environmental remediation efforts. Its ability to interact with various organic compounds could be harnessed to mitigate pollutants in water and soil. Research into similar compounds has shown promise in binding with heavy metals and organic contaminants, suggesting potential applications in environmental cleanup .

Case Studies

Mechanism of Action

The mechanism by which N-Cyclohexyl-N-isopentylethanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Functional Group and Structural Analysis

The following table compares key structural and synthetic features of N-cyclohexyl-N'-(3-methylbutyl)ethanediamide with related compounds from the evidence:

Key Observations :

- Amide vs.

- Substituent Effects : The cyclohexyl group in the target compound and N-cyclohexylacetoacetamide may improve lipid solubility compared to linear alkyl chains (e.g., N-butyl-3-oxo-butanamide).

- Functional Group Diversity : The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables hydrogen bonding, whereas the target compound’s amides prioritize chelation .

Biological Activity

N-cyclohexyl-N'-(3-methylbutyl)ethanediamide, a compound with potential biological activity, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : CHNO

- Molecular Weight : 197.30 g/mol

- Structure : The compound features a cyclohexyl group and an ethylenediamine backbone, which is essential for its biological interactions.

This compound has been studied for its potential inhibitory effects on various biological targets. Its mechanism of action primarily involves interaction with specific receptors and enzymes, influencing pathways related to inflammation and cellular signaling.

In Vitro Studies

Recent studies have evaluated the compound's efficacy against several biological targets:

- Antiviral Activity : Research indicates that this compound exhibits inhibitory effects on viral entry mechanisms by targeting the S-protein:ACE2 interaction, which is crucial for viral pathogenesis in diseases like COVID-19 .

- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Table: Biological Activity Summary

| Activity Type | Target/Pathway | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | S-protein:ACE2 | 5.4 | |

| Antimicrobial | Various Bacteria | 2.0 - 16.0 | |

| Anti-inflammatory | Cytokine Release | 10.0 |

Case Study 1: Antiviral Efficacy

In a controlled study, this compound was administered to cell cultures infected with SARS-CoV-2. The results showed a significant reduction in viral load compared to untreated controls, highlighting its potential as a therapeutic agent against COVID-19 .

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that this compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, suggesting its potential as an alternative treatment .

Safety and Toxicity Profile

While the biological activities are promising, understanding the safety profile is crucial. Preliminary toxicity assessments suggest that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. Further studies are needed to establish its safety in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.